2-Bromo-5-fluoro-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)aniline has several applications in scientific research:
Pharmaceuticals: It is used in the synthesis of inhibitors for hepatitis C virus (HCV) NS3 protease.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Antimicrobial Agents: It has demonstrated antimicrobial effects, making it a candidate for developing new antimicrobial drugs.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the bromine and fluorine substituents .
Industrial Production Methods: Industrial production of this compound often leverages large-scale bromination and fluorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Fluorine gas or other fluorinating agents.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline stands out due to the specific arrangement of its substituents, which imparts unique electronic and steric properties. This makes it particularly effective in applications requiring high specificity and reactivity.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYWKQKBKNKSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239463-37-6 | |
Record name | 2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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